Methyl 3-fluoro-[1,1'-biphenyl]-2-carboxylate
CAS No.: 1528793-42-1
Cat. No.: VC6189672
Molecular Formula: C14H11FO2
Molecular Weight: 230.238
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1528793-42-1 |
|---|---|
| Molecular Formula | C14H11FO2 |
| Molecular Weight | 230.238 |
| IUPAC Name | methyl 2-fluoro-6-phenylbenzoate |
| Standard InChI | InChI=1S/C14H11FO2/c1-17-14(16)13-11(8-5-9-12(13)15)10-6-3-2-4-7-10/h2-9H,1H3 |
| Standard InChI Key | OXQXCKWNRPBRDU-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C=CC=C1F)C2=CC=CC=C2 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s systematic IUPAC name is methyl 3-fluoro-[1,1'-biphenyl]-2-carboxylate, with the molecular formula C₁₄H₁₁FO₂ and a molecular weight of 230.24 g/mol. The biphenyl backbone consists of two benzene rings connected by a single bond, with substituents strategically placed to influence electronic and steric properties:
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A fluorine atom at the 3-position of the first ring.
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A methyl ester group (-COOCH₃) at the 2-position of the same ring.
The fluorine atom’s electronegativity induces electron withdrawal, polarizing the aromatic system, while the ester group provides a site for further functionalization.
Spectroscopic Characterization
Key spectroscopic data for structural elucidation include:
Table 1: Spectroscopic Properties
Synthetic Methodologies
Suzuki-Miyaura Cross-Coupling
The most efficient synthesis route employs palladium-catalyzed Suzuki-Miyaura coupling, adapted from protocols for analogous fluorinated biphenyls .
Reaction Scheme:
Methyl 3-fluoro-2-iodobenzoate + Phenylboronic acid
→ Methyl 3-fluoro-[1,1'-biphenyl]-2-carboxylate
Optimized Conditions:
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Catalyst: Pd(PPh₃)₄ (1.5 mol%)
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Solvent: Dioxane/water (3:1 v/v)
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Temperature: 105°C, 8–12 hours
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Yield: 75–80% after column chromatography (hexane/ethyl acetate) .
Key Advantages:
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Tolerance for electron-withdrawing groups (e.g., -F, -COOCH₃).
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Scalable for industrial production via continuous flow systems.
Physicochemical Properties
Table 2: Physical Properties
The compound exhibits moderate lipophilicity, making it suitable for organic-phase reactions.
Chemical Reactivity and Functionalization
Ester Hydrolysis
The methyl ester undergoes alkaline hydrolysis to yield the corresponding carboxylic acid:
Conditions: 1M NaOH, reflux, 4 hours .
Electrophilic Aromatic Substitution
The fluorine-free benzene ring undergoes nitration and sulfonation:
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Nitration: HNO₃/H₂SO₄ at 0°C introduces a nitro group predominantly at the para position .
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Sulfonation: SO₃/H₂SO₄ yields sulfonic acid derivatives.
Fluorine-Specific Reactions
The meta-fluorine atom participates in nucleophilic aromatic substitution under harsh conditions (e.g., NH₃, Cu catalyst, 150°C) .
Applications in Pharmaceutical and Materials Science
Drug Intermediate
The compound’s biphenyl scaffold is prevalent in kinase inhibitors and anti-inflammatory agents. For example, derivatives of similar fluorinated biphenyls modulate pro-inflammatory cytokine production (e.g., TNF-α, IL-6) .
Liquid Crystal Precursor
Fluorinated biphenyls are key components in liquid crystal displays (LCDs). The ester group enables grafting onto polymer backbones for advanced materials .
Computational Insights
Density functional theory (DFT) calculations predict:
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